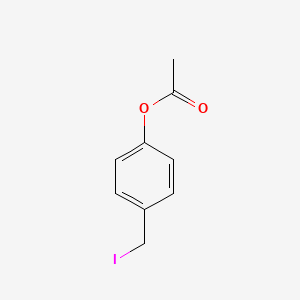

4-(Iodomethyl)phenyl acetate

Description

4-(Iodomethyl)phenyl acetate (CAS 19260-33-4) is an organoiodine compound with the molecular formula C₉H₉IO₂ and a molar mass of 276.07 g/mol. It features an iodomethyl (-CH₂I) substituent on a phenyl ring, esterified with an acetyl group. This compound is highly reactive due to the iodine atom, which serves as a leaving group in alkylation and nucleophilic substitution reactions. It requires stringent storage conditions: dark place, inert atmosphere, and freezing below -20°C to prevent decomposition . Its hazards include skin corrosion (H314) and acute toxicity (H302), necessitating careful handling .

Properties

IUPAC Name |

[4-(iodomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDXJDVXFAWURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)phenyl acetate typically involves the iodination of a precursor compound, such as 4-methylphenyl acetate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring. Common reagents used in this process include iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further improves the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Iodomethyl)phenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

Substitution: Formation of phenyl acetate derivatives with different substituents.

Oxidation: Production of carboxylic acids or aldehydes.

Reduction: Generation of methyl-substituted phenyl acetate.

Scientific Research Applications

Applications Overview

The applications of 4-(Iodomethyl)phenyl acetate can be categorized into several key areas:

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its iodine substituent allows for nucleophilic substitution reactions, making it useful for the formation of various complex organic molecules. This compound can facilitate the introduction of phenyl groups into other structures, which is crucial in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity. For instance, derivatives of this compound have been explored for their potential anti-cancer properties and as inhibitors in various biochemical pathways.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The introduction of different substituents on the phenyl ring can significantly alter the compound's efficacy and selectivity towards specific cancer types.

Drug Delivery Systems

The unique chemical structure of this compound lends itself to applications in drug delivery systems. Its ability to form stable complexes with therapeutic agents can improve the bioavailability and controlled release of drugs.

Case Study: Enhanced Bioavailability

Studies have shown that formulations incorporating this compound can enhance the solubility and absorption of poorly soluble drugs, leading to improved therapeutic outcomes in preclinical models.

Material Science

In material science, this compound is explored for its potential use in developing advanced materials such as polymers and coatings. The incorporation of iodo groups can impart specific properties to materials, including increased thermal stability and improved mechanical strength.

Case Study: Polymer Development

Research indicates that polymers synthesized using this compound exhibit enhanced mechanical properties compared to traditional polymers, making them suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The iodomethyl group distinguishes 4-(Iodomethyl)phenyl acetate from analogs with other substituents. Key comparisons include:

| Compound | Molecular Formula | Substituent | Molar Mass (g/mol) | Melting Point (°C) | Storage Conditions |

|---|---|---|---|---|---|

| This compound | C₉H₉IO₂ | -CH₂I | 276.07 | N/A | -20°C, dark, inert |

| Methyl (4-iodophenyl)acetate | C₉H₉IO₂ | -I (para) | 276.07 | 271.9 | 2–8°C |

| 4-Methylphenyl acetate | C₉H₁₀O₂ | -CH₃ | 150.17 | N/A | Room temperature |

| 4-Isopropylphenyl acetate | C₁₁H₁₄O₂ | -CH(CH₃)₂ | 178.23 | N/A | Standard |

| (4-Hydroxyphenyl)acetate | C₈H₇O₃⁻ | -OH | 151.14 | N/A | Depends on salt form |

Key Observations :

- Methyl (4-iodophenyl)acetate shares the same molecular formula as this compound but positions iodine on the phenyl ring rather than as a methyl substituent. Despite identical molar masses, its higher melting point (271.9°C) and milder storage requirements (2–8°C) suggest greater stability .

- 4-Methylphenyl acetate lacks iodine, reducing its reactivity and eliminating the need for specialized storage .

- Bulky groups like isopropyl in 4-Isopropylphenyl acetate increase molar mass but reduce electrophilicity compared to iodomethyl .

- The hydroxyl group in (4-hydroxyphenyl)acetate introduces acidity (pKa ~4.5–5.0), making it prone to ester hydrolysis, unlike the iodomethyl analog .

Biological Activity

4-(Iodomethyl)phenyl acetate (CAS No. 19260-33-4) is an organic compound that has garnered attention due to its unique structural properties and potential biological applications. The presence of the iodomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, chemical reactivity, and relevant case studies.

This compound is characterized by its ability to undergo various chemical reactions, primarily substitution reactions due to the iodomethyl group. This group can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds. Additionally, the compound can participate in oxidation and reduction reactions, which can modify its biological activity.

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes and receptors. The iodomethyl group facilitates nucleophilic substitution, allowing for the formation of covalent bonds with target molecules. This interaction can modulate enzyme activity or alter receptor functions, resulting in various biological effects.

Enzyme Interaction

Research indicates that this compound can serve as a probe for investigating enzyme activities. Its ability to form covalent bonds with enzymes allows for the study of biochemical pathways and the identification of enzyme-substrate interactions. For example, it has been utilized in studies examining the inhibition of specific enzyme activities, demonstrating potential therapeutic applications in drug development .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Methylphenyl Acetate | Lacks iodine; less reactive | Limited enzyme interaction |

| 4-Bromomethylphenyl Acetate | Contains bromine; different reactivity | Moderate enzyme inhibition |

| 4-Chloromethylphenyl Acetate | Contains chlorine; distinct properties | Varies; potential toxicity concerns |

The presence of the iodomethyl group in this compound enhances its reactivity compared to these other compounds, suggesting a broader range of potential applications in both synthetic chemistry and biological research.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibitors, researchers synthesized derivatives of this compound to evaluate their efficacy against specific target enzymes. The results indicated that modifications to the iodomethyl group significantly affected inhibitory potency, highlighting the importance of structural variations in drug design .

Case Study 2: Toxicity Assessment

A comparative toxicity study involving various phenyl acetate derivatives found that while some exhibited low toxicity levels, others showed significant cytotoxic effects at higher concentrations. This underscores the necessity for thorough toxicological evaluations when developing new compounds based on this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(Iodomethyl)phenyl acetate, and what factors are critical for optimizing reaction yield?

- Methodological Answer : The synthesis typically involves iodination of a precursor (e.g., carbamate derivatives) using iodine in a biphasic solvent system (ether and aqueous NaHCO₃) . Key parameters include:

- Temperature control (0–5°C for intermediates to prevent side reactions).

- Stoichiometric ratios of iodine to precursor (excess iodine may improve yield but complicate purification).

- Purification via crystallization (e.g., ethyl acetate for carbamate intermediates) .

Q. How should researchers characterize the molecular structure and purity of this compound post-synthesis?

- Methodological Answer : Use spectroscopic techniques :

- ¹H/¹³C NMR to confirm the acetate methyl group (δ ~2.1 ppm) and iodomethyl moiety (δ ~3.2–4.0 ppm) .

- IR spectroscopy to verify ester carbonyl stretches (~1740 cm⁻¹).

- Mass spectrometry (MS) to validate molecular weight (276.07 g/mol) .

- Cross-reference InChI codes (e.g., InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3) with databases for structural confirmation .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or iodine loss . Avoid moisture and ambient temperatures, as iodinated compounds degrade rapidly under thermal stress .

Advanced Research Questions

Q. What mechanistic challenges arise during iodocyclization reactions involving this compound derivatives?

- Methodological Answer : The electron-withdrawing acetate group reduces the phenyl ring's reactivity, requiring strong electrophilic conditions . Failed cyclizations (e.g., in biphasic NaHCO₃ systems) may stem from:

- Insufficient iodine activation (e.g., lack of oxidizing agents).

- Steric hindrance from the methyl group adjacent to the iodine.

- Solutions include using polar aprotic solvents (e.g., DMF) or Lewis acid catalysts to enhance iodine electrophilicity .

Q. How can this compound serve as a precursor in cross-coupling reactions, and what catalytic systems are effective?

- Methodological Answer : The iodomethyl group facilitates Suzuki-Miyaura or Ullmann couplings for aryl-aryl bond formation. Optimal conditions involve:

- Pd(PPh₃)₄ or CuI catalysts.

- Polar solvents (e.g., THF) at 80–100°C.

- Buchwald-Hartwig amination protocols for introducing nitrogen-containing substituents .

Q. How do conflicting reports on reaction yields for iodinated phenyl acetates inform experimental design?

- Methodological Answer : Discrepancies often arise from purity of starting materials or variations in workup procedures . To resolve contradictions:

- Use HPLC or GC-MS to quantify byproducts.

- Compare reaction kinetics under controlled conditions (e.g., inert atmosphere vs. ambient).

- Validate reproducibility via triplicate experiments with statistical analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.